molecular formula C8H12ClNO B2442490 4-(Ethylamino)phenol hydrochloride CAS No. 746637-08-1

4-(Ethylamino)phenol hydrochloride

Cat. No.: B2442490
CAS No.: 746637-08-1
M. Wt: 173.64
InChI Key: RPTZOEWGIRTZGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)phenol hydrochloride involves the ethylation of 4-aminophenol. The reaction typically proceeds under acidic conditions to facilitate the formation of the hydrochloride salt. A common synthetic route involves the reaction of 4-aminophenol with ethylamine in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Mechanism of Action

The mechanism of action of 4-(Ethylamino)phenol hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also participates in electrophilic aromatic substitution reactions, where it activates the aromatic ring towards electrophiles . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: The parent compound, which lacks the ethyl group.

    4-(Methylamino)phenol: Similar structure but with a methyl group instead of an ethyl group.

    4-(Dimethylamino)phenol: Contains two methyl groups on the amino group.

Uniqueness

4-(Ethylamino)phenol hydrochloride is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical behavior, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(ethylamino)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-9-7-3-5-8(10)6-4-7;/h3-6,9-10H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTZOEWGIRTZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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